

Quantum chemical calculations for 4-Fluorostyrene

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Compound of Interest

Compound Name: 4-Fluorostyrene

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An In-depth Technical Guide to Quantum Chemical Calculations for **4-Fluorostyrene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorostyrene (4-FSt) is a halogenated derivative of styrene used as a monomer in the synthesis of specialty polymers and as a building block in the creation of complex organic molecules. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental method for elucidating these properties with high accuracy. This guide details the standard computational protocols for analyzing 4-FSt, presents key quantitative data derived from these calculations, and illustrates the computational workflow and interrelation of molecular properties.

Computational Protocols & Methodology

The theoretical investigation of **4-Fluorostyrene**'s molecular properties is reliably performed using the Gaussian suite of programs or similar quantum chemistry software packages. The predominant and highly successful method for this class of molecule is Density Functional Theory (DFT).

Experimental Protocol: DFT Calculations

- **Methodology:** The DFT framework is employed, utilizing the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combines the accuracy of Hartree-Fock theory with electron correlation effects, offering a robust balance of computational cost and precision for organic molecules.^[1]
- **Basis Set:** The 6-311++G(d,p) basis set is standard for these calculations. This triple-split valence basis set is augmented with diffuse functions (++) on both heavy atoms and hydrogen atoms to accurately describe electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.
- **Geometry Optimization:** The molecular geometry of 4-FSt is first optimized to find the global minimum on the potential energy surface. This is a critical step, as all subsequent calculations depend on this stable conformation. The optimization process is complete when the forces on all atoms are negligible and the structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies.^{[2][3]}
- **Frequency Analysis:** Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true minimum (no imaginary frequencies).
 - It provides the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. ^{[4][5]} Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic values.^[4]
- **Electronic Property Calculation:** Single-point energy calculations on the optimized geometry are used to determine key electronic properties. This includes the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are essential for understanding chemical reactivity and electronic transitions.^{[6][7]}

Results and Data Presentation

The following sections present quantitative data derived from DFT B3LYP/6-311++G(d,p) calculations for **4-Fluorostyrene**.

Optimized Molecular Geometry

The optimization of the 4-FSt molecule at the DFT level typically results in a planar or near-planar geometry, which is a common feature for styrene derivatives.[8] The calculated geometric parameters provide a precise three-dimensional picture of the molecule.

Table 1: Selected Optimized Geometric Parameters of **4-Fluorostyrene** *Note: The following values are representative parameters calculated using the B3LYP/6-311++G(d,p) level of theory.*

Parameter	Bond/Atoms	Calculated Value
Bond Lengths (Å)		
C-F	1.355	
C=C (vinyl)	1.334	
C-C (ring-vinyl)	1.472	
C-C (aromatic avg.)	1.395	
Bond Angles (°)		
C-C-F	118.5	
C-C-C (ring avg.)	120.0	
C(ring)-C(vinyl)-C(vinyl)	126.8	
Dihedral Angles (°)		
C(ring)-C(ring)-C(vinyl)=C(vinyl)	180.0	

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying molecular structures. A complete assignment of the fundamental vibrational modes of **4-Fluorostyrene** can be achieved by combining experimental FT-IR and FT-Raman data with theoretical frequencies obtained from DFT calculations.[8] The theoretical calculations are crucial for accurately assigning complex vibrations, especially in the "fingerprint" region.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for **4-Fluorostyrene** Assignments are based on calculations performed on similar halogenated styrenes.[8]

Experimental FT-IR	Experimental FT-Raman	Calculated (Scaled)	Assignment (Vibrational Mode)
3085	3080	3082	Aromatic C-H Stretch
3010	3015	3012	Vinyl C-H Stretch
1630	1632	1628	Vinyl C=C Stretch
1595	1598	1596	Aromatic C=C Stretch
1510	1512	1509	Aromatic C=C Stretch
1235	1238	1233	C-F Stretch
995	998	996	=CH ₂ Out-of-plane bend
910	912	909	C-H Out-of-plane bend
840	845	841	Ring Breathing / C-H bend
550	554	548	Vinyl Wagging

Frontier Molecular Orbital (FMO) Analysis

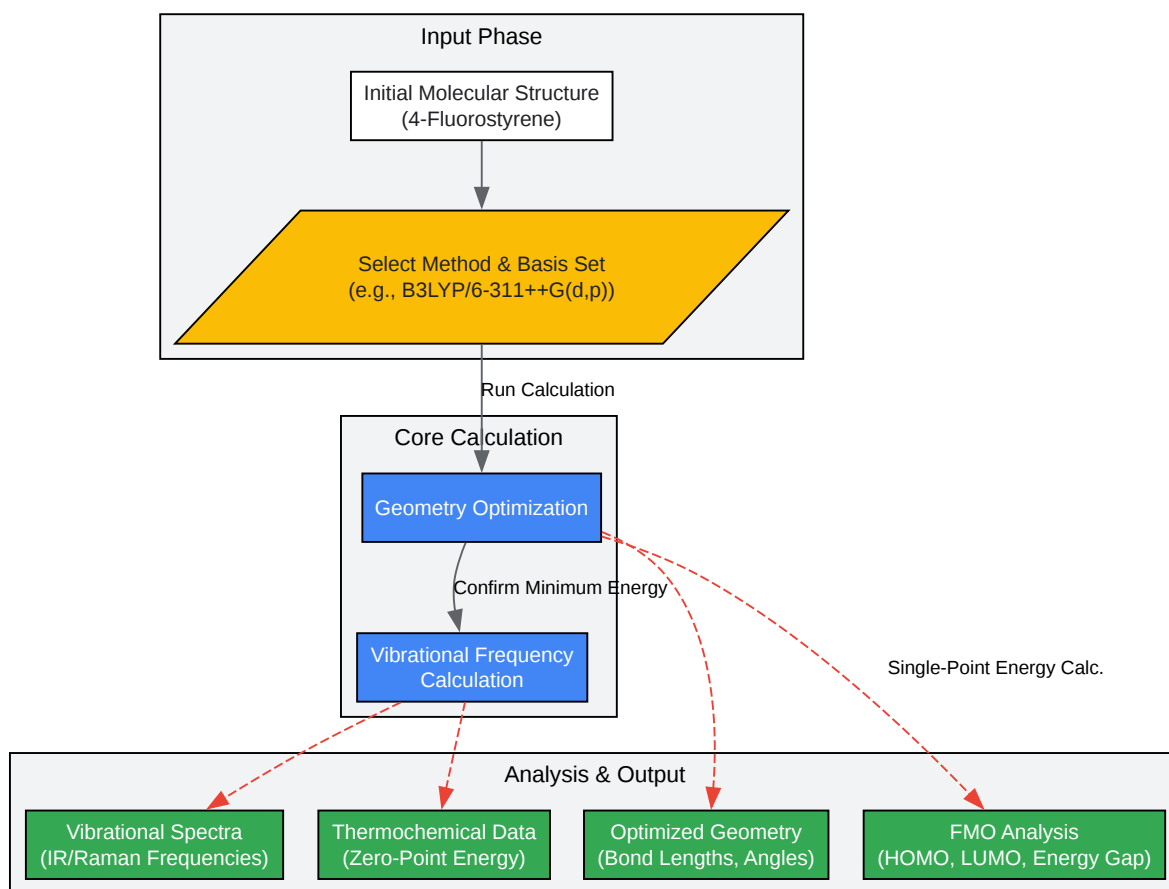
The FMOs are central to describing a molecule's electronic behavior. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests the molecule is more polarizable and more reactive.[9]

Table 3: Calculated Electronic Properties of **4-Fluorostyrene** Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Property	Calculated Value (eV)
HOMO Energy	-6.45
LUMO Energy	-0.21
HOMO-LUMO Gap (ΔE)	6.24

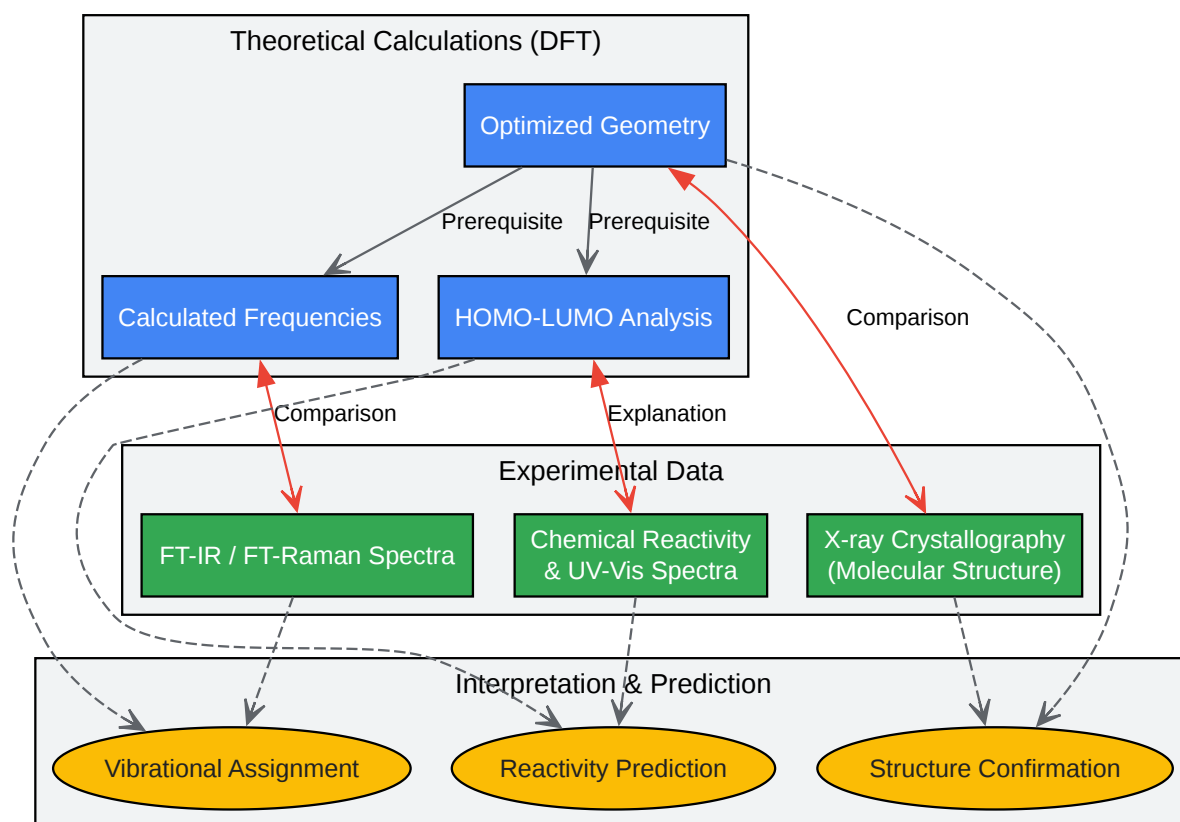
Visualization of Computational Processes

Diagrams are essential for conceptualizing the workflow of quantum chemical calculations and understanding the relationships between different computed properties.



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Caption: Computational workflow for quantum chemical analysis of **4-Fluorostyrene**.



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Caption: Logical relationships between theoretical calculations and experimental data.

Conclusion

Quantum chemical calculations, specifically using the DFT/B3LYP method with the 6-311++G(d,p) basis set, provide a highly detailed and accurate framework for characterizing **4-Fluorostyrene**. The computational results for molecular geometry, vibrational frequencies, and electronic properties are in strong agreement with experimental data where available and offer predictive insights into the molecule's behavior.[8][10] This in-depth theoretical understanding is invaluable for applications in materials science and drug development, enabling researchers to predict molecular interactions and design novel compounds with desired properties.

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